Kanamycin B vs. Kanamycin A: Quantified Divergence in Antibacterial Activity Against Mycobacteria and Other Microorganisms
Kanamycin B exhibits stronger inhibitory activity against a broad range of microorganisms compared to kanamycin A, with the notable exception of mycobacteria. For mycobacterial species, kanamycin A is 2–4 times more active than kanamycin B [1]. This divergent activity profile demonstrates that kanamycin B is not simply a more potent analog across all bacterial classes.
| Evidence Dimension | Antibacterial activity against mycobacteria |
|---|---|
| Target Compound Data | Less effective against Mycobacterium 607 |
| Comparator Or Baseline | Kanamycin A |
| Quantified Difference | Kanamycin A is 2–4 times more active against mycobacteria |
| Conditions | In vitro antibacterial assay; microorganism panel including Mycobacterium 607 |
Why This Matters
For researchers studying mycobacterial infections or screening for anti-tuberculosis agents, kanamycin A would be the preferred starting compound, while kanamycin B is more suitable for broader antibacterial screens.
- [1] Umezawa, H. et al. (1961) 'Studies on Kanamycin B. I Isolation of Kanamycin B and Its Chemical and Biological Properties', The Journal of Antibiotics, Series A, 14(4), pp. 180-186. Available at: https://www.jstage.jst.go.jp/article/antibioticsa/14/4/14_180/_article View Source
